molecular formula C11H14O4 B121116 2-(4-Hydroxyethoxyphenyl)propionic acid CAS No. 144236-88-4

2-(4-Hydroxyethoxyphenyl)propionic acid

Cat. No. B121116
M. Wt: 210.23 g/mol
InChI Key: OULXIEDQQFKLQT-UHFFFAOYSA-N
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Description

2-(4-Hydroxyethoxyphenyl)propionic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and fever reduction. It was first synthesized in the 1960s and has since become one of the most widely used drugs in the world. In

Mechanism Of Action

Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX enzymes, 2-(4-Hydroxyethoxyphenyl)propionic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

Ibuprofen has been shown to have a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals to the brain. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have antioxidant properties, which may contribute to its potential in the treatment of Alzheimer's disease and cancer.

Advantages And Limitations For Lab Experiments

One advantage of 2-(4-Hydroxyethoxyphenyl)propionic acid in lab experiments is its widespread availability and low cost. It is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of 2-(4-Hydroxyethoxyphenyl)propionic acid is its non-specificity. It inhibits both COX-1 and COX-2 enzymes, which can lead to unwanted side effects such as gastrointestinal bleeding and renal toxicity.

Future Directions

There are many potential future directions for research on 2-(4-Hydroxyethoxyphenyl)propionic acid. One area of interest is its potential in the treatment of Alzheimer's disease. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may reduce the risk of developing Alzheimer's disease and may also slow the progression of the disease. Another area of interest is its potential in the treatment of cancer. Studies have shown that 2-(4-Hydroxyethoxyphenyl)propionic acid may inhibit the growth of cancer cells and may also enhance the effectiveness of chemotherapy drugs. Additionally, research on the development of more specific COX inhibitors may lead to the development of safer and more effective anti-inflammatory drugs.

Synthesis Methods

The synthesis method of 2-(4-Hydroxyethoxyphenyl)propionic acid involves the condensation of 4-isobutylphenol with ethyl chloroacetate to form 4-isobutylphenyl ethylacetate. This intermediate is then hydrolyzed with sodium hydroxide to form 2-(4-Hydroxyethoxyphenyl)propionic acid. The process is relatively simple and can be performed on a large scale.

Scientific Research Applications

Ibuprofen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and headaches. In addition, 2-(4-Hydroxyethoxyphenyl)propionic acid has been shown to have potential in the treatment of Alzheimer's disease, cancer, and cystic fibrosis.

properties

CAS RN

144236-88-4

Product Name

2-(4-Hydroxyethoxyphenyl)propionic acid

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H14O4/c1-8(11(13)14)9-2-4-10(5-3-9)15-7-6-12/h2-5,8,12H,6-7H2,1H3,(H,13,14)

InChI Key

OULXIEDQQFKLQT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OCCO)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)OCCO)C(=O)O

synonyms

2-(4-hydroxyethoxyphenyl)propionic acid
4-HEPA-PrOH

Origin of Product

United States

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